molecular formula C19H14N2O2 B3358667 methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 81677-50-1

methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B3358667
CAS No.: 81677-50-1
M. Wt: 302.3 g/mol
InChI Key: SPYRHCLAUAASCR-UHFFFAOYSA-N
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Description

“Methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate” is a chemical compound. It is also known by other names such as Aribin, Aribine, Harman, Harmane, Locuturin, Locuturine, 1-Methyl-β-carboline, 1-Methyl-9H-pyrido [3,4-b]indole, Loturine, Passiflorin, Pyridobindole, L-methyl-, 1-Methyl-9H-pyrid (3,4-b)indole, 1-Methylnorharman, 1-Methyl-2-carboline .


Molecular Structure Analysis

The molecular structure of “this compound” is complex with a molecular weight of 182.2212 . The IUPAC Standard InChI is InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 .

Scientific Research Applications

Antidiabetic Properties

Research conducted by Choudhary et al. (2011) synthesized various derivatives of 9H-pyrido[3,4-b]indole-3-carboxylic acid, including those structurally related to methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate. They discovered potent antidiabetic activity in these compounds when tested on streptozotocin-induced diabetic rats, showing the relevance of such derivatives in diabetes treatment research (Choudhary, Kohli, Kumar, & Joshi, 2011).

Mutagenic Compound Analysis

Murakami et al. (2010) identified 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a structurally similar compound to this compound, as a mutagenic compound. This research contributes to the understanding of mutagenicity in certain chemical structures, which is crucial in the study of carcinogenic substances (Murakami, Imai, Miura, Sugimura, Wakabayashi, Totsuka, Hada, Yokoyama, Suzuki, & Mitsunaga, 2010).

Potential in Antifilarial Chemotherapy

Srivastava et al. (1999) explored the potential of substituted 9H-pyrido[3,4-b]indoles as pharmacophores for antifilarial agents. This research included derivatives of this compound, highlighting their promising macrofilaricidal activities against various parasites (Srivastava, Agarwal, Chauhan, Agarwal, Bhaduri, Singh, Fatima, & Chatterjee, 1999).

Characterization in Food Analysis

Crotti et al. (2010) studied the detection of beta-carbolines, including compounds like this compound, in food. They used LC-MS/MS for analysis, providing insight into the presence and quantification of such compounds in foodstuffs, relevant for food safety and carcinogenic risk assessment (Crotti, Gates, Lopes, & Lopes, 2010).

Analytical Applications in Mass Spectrometry

Nonami et al. (1997) reported on the use of β-carbolines as matrices in mass spectrometry, which includes structural analogs of this compound. This application is crucial in the analysis of proteins and oligosaccharides, highlighting the versatility of these compounds in analytical chemistry (Nonami, Fukui, & Erra-Balsells, 1997).

Properties

IUPAC Name

methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-23-19(22)16-11-14-13-9-5-6-10-15(13)20-18(14)17(21-16)12-7-3-2-4-8-12/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYRHCLAUAASCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419968
Record name methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81677-50-1
Record name methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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